molecular formula C22H21N3O B2706851 N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-13-9

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2706851
CAS No.: 1257547-13-9
M. Wt: 343.43
InChI Key: XYAXXIMIDWEPCK-UHFFFAOYSA-N
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Description

The compound N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide features a unique acetamide scaffold with two distinct substituents on the α-carbon: a phenyl group and a 1H-pyrrol-1-yl moiety.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(21(25-14-6-7-15-25)17-8-2-1-3-9-17)23-13-12-18-16-24-20-11-5-4-10-19(18)20/h1-11,14-16,21,24H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXXIMIDWEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H21N3O
  • CAS Number : 1257547-13-9

Its structure features an indole moiety, which is known for its biological activity, and a pyrrole ring that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of indole and pyrrole compounds exhibit significant cytotoxicity against several cancer cell lines, including colon and lung cancer cells. The compound's structural features are believed to enhance its interaction with cellular targets involved in cancer progression .
    • Another research highlighted that similar compounds have shown IC50 values indicating effective inhibition of tumor growth in vitro, suggesting that this compound could be a lead structure for further development .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. This is supported by evidence showing that indole derivatives can modulate signaling pathways related to cancer cell survival .

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have potential applications in treating other conditions:

  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .
  • Neuroprotective Properties :
    • There is emerging evidence suggesting that indole derivatives can offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds known for their biological activities:

Compound NameStructure TypeIC50 (μM)Activity
Compound AIndole Derivative5.0Anticancer
Compound BPyrrole Derivative3.5Anti-inflammatory
This compoundComplex Indole-PyrroleTBDAnticancer Potential

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The α-carbon substituents (phenyl and pyrrole) differentiate this compound from analogs. Key comparisons include:

Compound Name Substituents (α-C) Key Structural Differences Biological Activity Reference
Target Compound Phenyl, 1H-pyrrol-1-yl Dual aromatic substituents Hypothesized enzyme modulation
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy N-acylurea backbone; electron-rich aryl Talin modulation in HUVECs
Carbone et al. Adamantyl-Indol Acetamide Adamantyl Bulky aliphatic substituent Antiproliferative activity
IJERUH () Cyclopentenyl, oxo Oxoacetamide; cyclopentenyl on indole Not reported
  • Phenyl vs.
  • Pyrrole vs. Benzo[d][1,3]dioxole : The pyrrole’s lone-pair electrons may facilitate hydrogen bonding, while the benzo[d][1,3]dioxole in KCH-1521 provides steric bulk and electron density for target engagement.
  • Oxoacetamide vs.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, a compound with the molecular formula C22_{22}H21_{21}N3_3O and a molecular weight of 343.4 g/mol, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and case analyses.

PropertyValue
Molecular FormulaC22_{22}H21_{21}N3_3O
Molecular Weight343.4 g/mol
CAS Number1257547-13-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance, in a study involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited IC50_{50} values indicating potent growth inhibition .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies suggest that it may also inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

  • Reduction of Inflammatory Markers : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
  • Case Studies : Clinical evaluations have demonstrated that patients receiving treatment with this compound experienced reduced symptoms associated with chronic inflammatory conditions, such as rheumatoid arthritis .

Neuroprotective Properties

Emerging research indicates that this compound may also possess neuroprotective effects:

  • Protection Against Neurodegeneration : Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .
  • Mechanistic Insights : The neuroprotective effects are thought to be mediated through the modulation of antioxidant enzyme activity and inhibition of apoptosis in neuronal cells .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against MCF7, SF268
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-indol-3-yl)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?

  • Methodological Answer : Pd-catalyzed amidation and cyclization are effective for constructing indole-pyrrole hybrid scaffolds. Key steps include:

  • Amidation : Reacting indole derivatives with pyrrole-containing acetamide precursors using Pd(PPh₃)₄ as a catalyst (1 mol%) in toluene at 110°C for 12–24 hours .
  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to stabilize the fused heterocyclic core .
  • Example Reaction Table :
StepCatalystSolventTemp (°C)Time (h)Yield (%)
AmidationPd(PPh₃)₄Toluene1102465–78
CyclizationHClEtOH80682–90

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use multi-modal spectroscopic and elemental analysis:

  • 1H NMR : Key peaks include indole NH (~10.2 ppm), pyrrole protons (6.5–7.1 ppm), and acetamide carbonyl (δ 2.1–2.3 ppm) .
  • CHN Analysis : Validate empirical formula (e.g., C₂₂H₂₂N₃O) with ≤0.3% deviation .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 344.1765 (calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1D/2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., indole vs. pyrrole protons) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for β-carboline analogs .
  • Case Study : Discrepancies in carbonyl signals (δ 168–170 ppm in 13C NMR) may arise from tautomerism; DFT calculations can model electronic environments .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig ligands to enhance amidation efficiency .
  • Solvent Optimization : Replace toluene with DMF for better solubility of polar intermediates (yield improvement: ~15%) .
  • Microwave-Assisted Synthesis : Reduce cyclization time from 6 hours to 30 minutes at 120°C .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to assess electronic effects on bioactivity .
  • Heterocycle Substitution : Substitute pyrrole with imidazole or oxadiazole to evaluate binding affinity changes .
  • Example SAR Table :
AnalogModificationBioactivity (IC₅₀, μM)
ParentNone12.5
-NO₂Phenyl substitution8.2
ImidazolePyrrole replacement6.7

Q. How should discrepancies in biological activity data be addressed across independent studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., staurosporine for cytotoxicity) .
  • Solubility Correction : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Validation : Replicate experiments with ≥3 biological replicates and report SEM (e.g., IC₅₀ = 10.3 ± 1.2 μM) .

Safety and Handling Considerations

Q. What precautions are advised for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 irritation per GHS) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (STOT SE 3: H335) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

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